

Application Notes and Protocols: ONO-8430506

In Vitro Enzyme Inhibition Assay

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Compound of Interest

Compound Name: ONO-8430506

Cat. No.: B15572983

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Introduction

ONO-8430506 is a potent and orally bioavailable inhibitor of autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2).^{[1][2]} Autotaxin is a secreted enzyme with lysophospholipase D (LysoPLD) activity that plays a crucial role in hydrolyzing lysophosphatidylcholine (LPC) to produce the bioactive signaling lipid, lysophosphatidic acid (LPA).^{[3][4]} The ATX-LPA signaling axis is implicated in a variety of physiological and pathological processes, including cell proliferation, migration, wound healing, and cancer progression.^{[3][4][5]} Inhibition of ATX is therefore a promising therapeutic strategy for various diseases. These application notes provide detailed protocols for in vitro enzyme inhibition assays to characterize the inhibitory activity of **ONO-8430506** against autotaxin.

Quantitative Data Summary

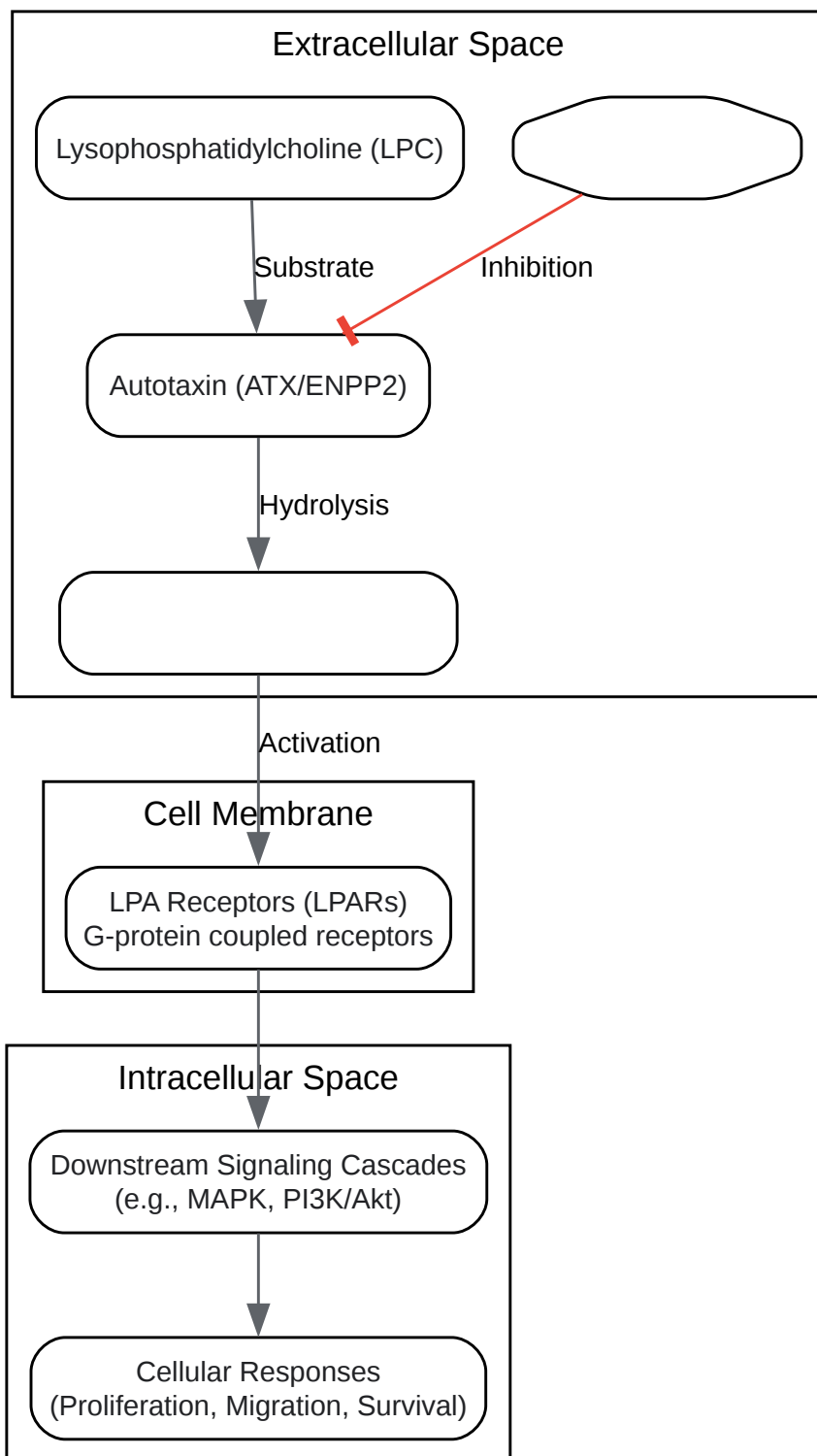
The inhibitory potency of **ONO-8430506** against autotaxin has been determined using various in vitro assay formats. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below for easy comparison.

Target Enzyme	Substrate	Assay Type	Species	IC50 (nM)	Reference
Autotaxin (ATX)/ENPP2	FS-3 (Synthetic Fluorescent)	Recombinant Enzyme	Human	5.1	[1] [6]
Autotaxin (ATX)/ENPP2	16:0-LPC (Natural)	Recombinant Enzyme	Human	4.5	[1] [6]
Autotaxin (ATX)/ENPP2	Endogenous LPC	Plasma	Human	4.7 - 11.6	[7]
Autotaxin (ATX)/ENPP2	Endogenous LPC	Plasma	Monkey	4.7 - 11.6	[7]
Autotaxin (ATX)/ENPP2	Endogenous LPC	Plasma	Dog	4.7 - 11.6	[7]
Autotaxin (ATX)/ENPP2	Endogenous LPC	Plasma	Rat	4.7 - 11.6	[7]
Autotaxin (ATX)/ENPP2	Endogenous LPC	Plasma	Mouse	4.7 - 11.6	[7]
Autotaxin (ATX)/ENPP2	Not Specified	Recombinant Enzyme	Mouse	6.4 - 19	[7]
Autotaxin (ATX)/ENPP2	Not Specified	Recombinant Enzyme	Rat	6.4 - 19	[7]

Signaling Pathway and Experimental Workflow

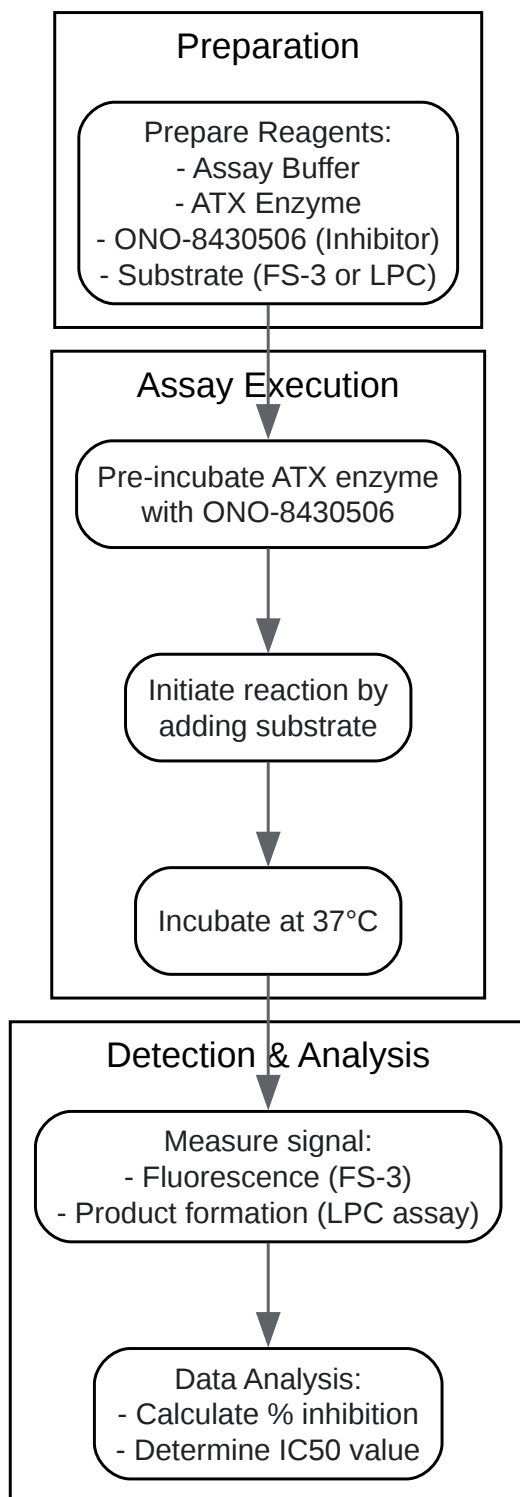
To understand the context of **ONO-8430506**'s mechanism of action and the experimental procedure, the following diagrams illustrate the autotaxin signaling pathway and a general workflow for the in vitro enzyme inhibition assay.

Autotaxin (ATX) Signaling Pathway

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Caption: Autotaxin (ATX) converts LPC to LPA, which activates LPARs, leading to cellular responses. **ONO-8430506** inhibits ATX.

In Vitro Autotaxin Inhibition Assay Workflow



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Caption: General workflow for determining the in vitro inhibitory activity of **ONO-8430506** against autotaxin.

Experimental Protocols

The following are detailed protocols for conducting in vitro autotaxin enzyme inhibition assays using either a synthetic fluorescent substrate (FS-3) or a natural substrate (LPC).

Protocol 1: Fluorescent Substrate (FS-3) Based Assay

This assay utilizes a fluorogenic LPC analogue, FS-3, which is conjugated with both a fluorophore and a quencher. Cleavage by autotaxin separates the fluorophore from the quencher, resulting in an increase in fluorescence.[8]

Materials:

- Recombinant human autotaxin (ATX)
- **ONO-8430506**
- FS-3 substrate (Echelon Biosciences, K-4202 or similar)
- Assay Buffer: 50 mM Tris-HCl, pH 9.0, containing 5 mM CaCl₂
- 96-well black, flat-bottom plates
- Fluorescence plate reader with excitation at 485 nm and emission at 528 nm

Procedure:

- Reagent Preparation:
 - Prepare a stock solution of **ONO-8430506** in DMSO.
 - Create a serial dilution of **ONO-8430506** in assay buffer to achieve final desired concentrations.

- Dilute recombinant human ATX in assay buffer to a working concentration (e.g., 2 nM final concentration).
- Reconstitute FS-3 substrate according to the manufacturer's instructions and dilute to a working concentration (e.g., 1 μ M final concentration).
- Assay Setup:
 - Add 50 μ L of diluted ATX enzyme solution to each well of a 96-well plate.
 - Add 10 μ L of the **ONO-8430506** serial dilutions or vehicle control (assay buffer with DMSO) to the respective wells.
 - Include wells for a positive control (a known ATX inhibitor) and a negative control (no inhibitor).
 - Gently mix the plate on an orbital shaker for 1 minute.
 - Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
- Reaction Initiation and Measurement:
 - Initiate the enzymatic reaction by adding 40 μ L of the FS-3 substrate solution to each well.
 - Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
 - Measure the fluorescence intensity (Ex: 485 nm, Em: 528 nm) kinetically, with readings taken every 1-2 minutes for a total of 30-60 minutes.
- Data Analysis:
 - For each well, determine the reaction rate by calculating the slope of the linear portion of the fluorescence versus time plot.
 - Calculate the percentage of inhibition for each concentration of **ONO-8430506** using the following formula: % Inhibition = $[1 - (\text{Rate with Inhibitor} / \text{Rate of Vehicle Control})] \times 100$

- Plot the percentage of inhibition against the logarithm of the **ONO-8430506** concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: Natural Substrate (LPC) Based Assay with Choline Detection

This assay measures the hydrolysis of a natural LPC substrate (e.g., 16:0-LPC) by detecting one of the reaction products, choline. Choline can be measured using a variety of methods, including a coupled enzymatic reaction that produces a colorimetric or fluorescent signal.

Materials:

- Recombinant human autotaxin (ATX)
- **ONO-8430506**
- 1-palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine (16:0-LPC)
- Assay Buffer: 50 mM Tris-HCl, pH 9.0, containing 5 mM CaCl₂
- Choline detection kit (e.g., Amplex Red Choline/Acetylcholine Assay Kit or similar)
- 96-well clear, flat-bottom plates
- Absorbance or fluorescence plate reader

Procedure:

- Reagent Preparation:
 - Prepare stock solutions and serial dilutions of **ONO-8430506** as described in Protocol 1.
 - Dilute recombinant human ATX in assay buffer.
 - Prepare a working solution of 16:0-LPC in assay buffer.
- Autotaxin Reaction:

- In a 96-well plate, add diluted ATX enzyme.
- Add the **ONO-8430506** serial dilutions or vehicle control.
- Pre-incubate at 37°C for 10-15 minutes.
- Initiate the reaction by adding the 16:0-LPC substrate solution.
- Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
- Stop the reaction by heat inactivation or by adding a stop solution as recommended by the choline detection kit.
- Choline Detection:
 - Following the autotaxin reaction, add the components of the choline detection kit to each well according to the manufacturer's protocol. This typically involves adding choline oxidase and a reporter molecule (e.g., Amplex Red and horseradish peroxidase).
 - Incubate the plate for the time specified in the detection kit protocol to allow for color or fluorescence development.
 - Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
- Data Analysis:
 - Subtract the background reading (wells with no ATX enzyme) from all other readings.
 - Calculate the percentage of inhibition for each **ONO-8430506** concentration as described in Protocol 1.
 - Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

The protocols outlined in these application notes provide robust methods for the in vitro characterization of **ONO-8430506** as an autotaxin inhibitor. The choice of assay will depend on the specific research question and available instrumentation. The FS-3 based assay offers a continuous, real-time measurement of enzyme activity, while the LPC-based assay utilizes a more physiologically relevant substrate. Consistent and accurate determination of the inhibitory potency of compounds like **ONO-8430506** is essential for advancing drug discovery and development efforts targeting the ATX-LPA signaling pathway.

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